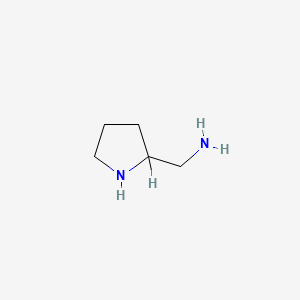

Pyrrolidin-2-ylmethanamine

Description

Properties

IUPAC Name |

pyrrolidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKXFNABVHIUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869405 | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-57-3 | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-pyrrolidin-2-ylmethanamine from L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-pyrrolidin-2-ylmethanamine, a valuable chiral building block in drug discovery, starting from the readily available amino acid L-proline. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

(S)-pyrrolidin-2-ylmethanamine is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its chiral pyrrolidine motif is a common feature in a variety of biologically active molecules. The synthesis of this compound from L-proline is an attractive approach due to the natural abundance and chirality of the starting material. The primary synthetic pathway involves the conversion of L-proline to L-prolinamide, followed by the reduction of the amide functionality to the desired amine. This guide will explore the prevalent methods for achieving this transformation, offering detailed procedural insights and comparative data.

Core Synthetic Strategies

The synthesis of (S)-pyrrolidin-2-ylmethanamine from L-proline is predominantly a two-step process. The initial and most critical step is the formation of the intermediate, L-prolinamide. Subsequently, this amide is reduced to the target primary amine.

There are two principal routes for the synthesis of L-prolinamide from L-proline:

-

Route A: Esterification followed by Ammonolysis. This classic approach involves the protection of the carboxylic acid of L-proline as a methyl ester, which is then subjected to amidation with ammonia.

-

Route B: Carboxyl Group Activation followed by Ammonolysis. This route circumvents the need for esterification by directly activating the carboxylic acid of L-proline, often using reagents like phosgene or its safer solid equivalent, triphosgene, to form an N-carboxyanhydride (NCA) intermediate, which readily reacts with ammonia.

-

Route C: Biocatalytic Amidation. A greener and more direct approach involves the use of enzymes to catalyze the amidation of L-proline with ammonia in an organic solvent.

The second step, the reduction of L-prolinamide, is most commonly achieved using a powerful hydride reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its efficacy in converting amides to amines.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, allowing for a comparative assessment of their efficiency.

Table 1: Synthesis of L-prolinamide from L-proline

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Route A: Esterification & Ammonolysis | |||||||

| Esterification | Thionyl chloride, Methanol | Methanol | Reflux | 1-2 h | Quantitative | - | [1] |

| Ammonolysis | Ammonia, L-proline methyl ester HCl | Methanol, Dichloromethane | 15-20 | 15 h | 85.0 | 99.8 | [1] |

| Route B: Carboxyl Activation & Ammonolysis | |||||||

| Activation | Triphosgene, Triethylamine | Tetrahydrofuran | 30-40 | 1.5-2 h | - | - | [2] |

| Ammonolysis | Ammonia | Tetrahydrofuran | 0-10 | 0.5 h | ~78 (crude) | 95.3 | [3] |

| Route C: Biocatalytic Amidation | |||||||

| Direct Amidation | Immobilized CalB, Ammonia | 2-Methyl-2-butanol | 70 | 112 h | ~80 (conversion) | >99 (ee) | [4] |

Table 2: Reduction of L-prolinamide to (S)-pyrrolidin-2-ylmethanamine

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Work-up | Yield (%) | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 16 h | Aqueous NaOH | 73-75 (for L-valinol) |

Experimental Protocols

Synthesis of L-prolinamide (Route A: Esterification and Ammonolysis)

Step 1: Synthesis of L-proline methyl ester hydrochloride [1]

-

To a 1 L four-necked flask, add 100 g of L-proline and 500 ml of methanol.

-

Stir the mixture and cool to 0 to -10 °C.

-

Slowly add 136 kg of thionyl chloride, maintaining the temperature between 0 and -10 °C.

-

After the addition is complete, warm the mixture to reflux and maintain for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain L-proline methyl ester hydrochloride as a yellow oil.

Step 2: Synthesis of L-prolinamide [1]

-

Dissolve the L-proline methyl ester hydrochloride obtained in the previous step in 400 ml of methanol in a suitable reaction vessel.

-

Cool the solution to 0-10 °C with stirring.

-

Bubble ammonia gas through the solution, maintaining the temperature between 15-20 °C, for 15 hours.

-

After the reaction is complete, evaporate the methanol under reduced pressure.

-

Add 700 ml of dichloromethane to dissolve the residue and cool to 0-10 °C.

-

Slowly add a dense solution of sodium hydroxide (75 g NaOH in 80 g water).

-

After the addition, stir the mixture for 1 hour.

-

Filter to remove the inorganic salt.

-

Separate the layers of the filtrate and extract the aqueous layer twice with 250 L of dichloromethane.

-

Combine the organic layers and evaporate the dichloromethane under reduced pressure.

-

Add 50 L of ethyl acetate and continue to evaporate under reduced pressure.

-

Add 440 L of ethyl acetate, heat to dissolve, and then treat with activated carbon for decolorization.

-

Filter while hot and then cool the filtrate to 0-5 °C and stir for 2 hours to induce crystallization.

-

Filter the solid and dry under vacuum at 45 °C to yield L-prolinamide.

Synthesis of L-prolinamide (Route B: Carboxyl Activation and Ammonolysis)

Step 1: Formation of L-proline-N-carboxyanhydride [2]

Safety Note: This procedure involves triphosgene, a safer alternative to phosgene gas, but it is still highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a dry 500 ml three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) in 250 ml of dry tetrahydrofuran (THF).

-

Add triphosgene (13.5 g, 0.046 mol) at 20-25 °C.

-

Slowly heat the suspension to 30-40 °C and stir for 70 minutes until the solution becomes clear.

-

Continue stirring at this temperature for another 30 minutes to ensure the formation of L-proline carbamoyl chloride.

-

Concentrate the solution under reduced pressure to remove HCl gas.

-

Cool the reaction mixture to 0 °C and add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes.

-

Continue stirring at 0-5 °C for 30 minutes. The product is the L-proline-N-carboxyanhydride in THF solution.

Step 2: Ammonolysis to L-prolinamide [3]

-

In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., THF, dichloromethane, or aqueous ammonia).

-

Cool the ammonia solution to a suitable temperature (e.g., -20 to 40 °C).

-

Slowly add the solution of L-proline-N-carboxyanhydride from the previous step to the stirred ammonia solution.

-

Stir the reaction mixture for 0.5-2 hours.

-

After the reaction is complete, the L-prolinamide can be isolated by evaporating the solvent and purifying the crude product, typically by crystallization. For instance, a crude product with 95.3% purity was obtained after workup involving extraction and evaporation.[5]

Reduction of L-prolinamide to (S)-pyrrolidin-2-ylmethanamine

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Dissolve L-prolinamide in anhydrous THF.

-

Slowly add the L-prolinamide solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture in an ice bath.

-

Work-up: Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure is known as the Fieser workup.

-

Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude (S)-pyrrolidin-2-ylmethanamine can be purified by distillation under reduced pressure. The boiling point is reported as 65 °C at 11 mm Hg.[6]

Mandatory Visualizations

Synthetic Workflow Diagrams

References

- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

- 2. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]

- 4. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 5. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

- 6. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Synthesis and Chiral Purity Analysis of (R)-pyrrolidin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidin-2-ylmethanamine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a common synthetic route to (R)-pyrrolidin-2-ylmethanamine and detailed methodologies for the analysis of its chiral purity.

Synthesis of (R)-pyrrolidin-2-ylmethanamine

A prevalent and efficient method for the stereoselective synthesis of (R)-pyrrolidin-2-ylmethanamine involves the reduction of the readily available and optically pure L-prolinamide. This method is favored as the reduction of the amide functionality to an amine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) does not typically affect the stereocenter at the 2-position of the pyrrolidine ring, thus preserving the chiral integrity of the starting material.

Synthetic Pathway

The synthesis initiates with the conversion of L-proline to L-prolinamide, which is then reduced to the target molecule, (R)-pyrrolidin-2-ylmethanamine. The chirality is sourced from L-proline, a naturally occurring amino acid.

Experimental Protocol: Reduction of L-Prolinamide with Lithium Aluminum Hydride

This protocol is based on established procedures for the reduction of amino acid amides.

Materials:

-

L-Prolinamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to L-prolinamide) in anhydrous THF.

-

Addition of L-Prolinamide: A solution of L-prolinamide in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF or dichloromethane. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude (R)-pyrrolidin-2-ylmethanamine as an oil.

-

Purification (Optional): The crude product can be purified by distillation under reduced pressure. For easier handling and storage, the free base can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether or dichloromethane) with a solution of HCl in diethyl ether or dioxane. The resulting precipitate is collected by filtration and dried.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Prolinamide | N/A |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Typical Yield | 70-90% | Inferred from similar reductions |

| Enantiomeric Excess (ee) | >98% | The reaction preserves the chirality of the starting material. |

Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-pyrrolidin-2-ylmethanamine is critical. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The direct method using a CSP is generally preferred for its simplicity.

2.1.1. Experimental Protocol: Direct Chiral HPLC

This protocol is adapted from methods used for similar chiral amines.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase Column: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for this class of compounds.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol.

-

A small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often added to the mobile phase to improve peak shape and resolution for basic analytes.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the (R)-pyrrolidin-2-ylmethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

2.1.2. Quantitative Data for Chiral HPLC

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | n-Hexane:Ethanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Expected Resolution (Rs) | > 1.5 |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive method for the separation and identification of enantiomers. For amines, derivatization is typically required to improve volatility and chromatographic performance.

2.2.1. Experimental Protocol: Chiral GC-MS with Derivatization

Derivatization Agent:

-

A common approach is to use a chiral derivatizing agent such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) to form diastereomeric amides. Alternatively, an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) can be used, followed by separation on a chiral GC column.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX CB).

Procedure:

-

Derivatization: React the (R)-pyrrolidin-2-ylmethanamine sample with the derivatizing agent (e.g., TFAA) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the reaction.

-

Sample Preparation: After the reaction is complete, the reaction mixture is typically washed to remove excess reagents and the organic layer is dried. The sample is then diluted to an appropriate concentration for GC-MS analysis.

-

Injection: Inject a small volume of the derivatized sample into the GC.

-

Separation: The diastereomeric derivatives are separated on the chiral GC column using a suitable temperature program.

-

Detection and Analysis: The separated diastereomers are detected by the mass spectrometer. The enantiomeric excess is determined by comparing the peak areas of the two diastereomers in the chromatogram.

2.2.2. Quantitative Data for Chiral GC-MS

| Parameter | Typical Value/Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature Program | e.g., Start at 100 °C, ramp to 200 °C at 5 °C/min |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral amine by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The reaction of the chiral amine with a CDA, such as Mosher's acid chloride, forms diastereomers that exhibit distinct signals in the NMR spectrum.

2.3.1. Experimental Protocol: NMR with Mosher's Acid Derivatization

Chiral Derivatizing Agent:

-

(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Procedure:

-

Derivatization: React the (R)-pyrrolidin-2-ylmethanamine sample with (R)-Mosher's acid chloride in an NMR tube containing a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅) to scavenge the HCl produced.

-

NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric amides.

-

Data Analysis: In the ¹H NMR spectrum, the signals of protons close to the newly formed amide bond and the chiral center will be split into two sets of signals, one for each diastereomer. Similarly, in the ¹⁹F NMR spectrum, the trifluoromethyl group will give rise to two distinct signals. The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomers.

2.3.2. Quantitative Data for Chiral NMR

| Parameter | Typical Value/Condition |

| Chiral Derivatizing Agent | (R)-Mosher's acid chloride |

| Solvent | CDCl₃ with a small amount of pyridine-d₅ |

| NMR Nucleus | ¹H or ¹⁹F |

| Expected Observation | Baseline-resolved signals for the two diastereomers |

Conclusion

The synthesis of enantiomerically pure (R)-pyrrolidin-2-ylmethanamine is readily achievable through the reduction of L-prolinamide. The verification of its chiral purity is a critical step that can be reliably performed using a variety of analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase offers a direct and robust method for enantiomeric separation. Chiral GC-MS provides high sensitivity, particularly after derivatization. Chiral NMR spectroscopy, through the formation of diastereomers with a chiral derivatizing agent, offers a convenient method for determining enantiomeric excess without the need for chromatographic separation. The choice of analytical method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block.

References

Spectroscopic Profile of Pyrrolidin-2-ylmethanamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for pyrrolidin-2-ylmethanamine, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound and its close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, which provides a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of its structural features and comparison with related compounds.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 1H | H-2 |

| ~2.7 - 2.9 | m | 2H | H-5 |

| ~2.6 - 2.8 | m | 2H | -CH₂NH₂ |

| ~1.6 - 1.9 | m | 4H | H-3, H-4 |

| (broad) | s | 3H | -NH, -NH₂ |

¹³C NMR Data for a Structural Analog: 2-(Aminomethyl)-1-ethylpyrrolidine [1][2]

| Chemical Shift (ppm) | Assignment |

| 62.1 | C-2 |

| 53.9 | C-5 |

| 47.9 | -CH₂- (ethyl) |

| 45.9 | -CH₂NH₂ |

| 28.1 | C-3 |

| 22.4 | C-4 |

| 13.9 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a primary and secondary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[3][4][5][6]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary & secondary amine) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1020 - 1250 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The mass spectrum of this compound is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][6][7]

Mass Spectrometry Data [5]

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | Molecular Ion [M]⁺ |

| 70 | High | [M - NH₂CH₂]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 68 | Moderate | [C₄H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Diagrams

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

References

- 1. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]

- 4. (2R)-2-Pyrrolidinemethanamine | C5H12N2 | CID 3034041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

Physical and chemical properties of pyrrolidin-2-ylmethanamine

An In-depth Technical Guide to Pyrrolidin-2-ylmethanamine

Introduction

This compound, also known as 2-(aminomethyl)pyrrolidine, is a cyclic secondary amine with the chemical formula C₅H₁₂N₂.[1] It consists of a five-membered saturated pyrrolidine ring substituted at the 2-position with an aminomethyl group.[2] This structure is a common scaffold found in numerous natural products, pharmaceuticals, and synthetic drug candidates, making it a valuable building block for researchers in medicinal chemistry and drug development.[3][4] Its applications include use as an organocatalyst and as a precursor in the synthesis of various drugs, such as the antipsychotics Raclopride and Remoxypride.[3][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its common forms are summarized below. The data pertains to the free base unless otherwise specified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ | [1][2][5] |

| Molecular Weight | 100.16 g/mol | [1][2][5] |

| Appearance | Colorless liquid or solid with a weak amine odor.[6] | |

| Boiling Point | 152.9 ± 8.0 °C (at 760 mmHg) | [2][7] |

| 65 °C (at 11 mmHg) for (S)-enantiomer | [5] | |

| Density | 0.9 ± 0.1 g/cm³ | [7] |

| 0.933 g/mL (at 25 °C) for (S)-enantiomer | [5] | |

| pKa | ~10.5 (amine) | [2] |

| 10.68 ± 0.10 (Predicted) for (S)-enantiomer | [5] | |

| Solubility | Low in water (free base); High in water (>100 mg/mL) for hydrochloride salt.[2] Soluble in organic solvents.[6] | |

| Flash Point | 117 °F (for (S)-enantiomer) | [5] |

| Refractive Index (n²⁰/D) | 1.482 (for (S)-enantiomer) | [5] |

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate. As a cyclic amine, it exhibits basic properties typical of dialkyl amines.[8] Its primary and secondary amine groups allow for a wide range of chemical transformations.

-

Organocatalysis: The chiral (S)-enantiomer is used as an organocatalyst, for instance, in the asymmetric α-fluorination of aldehydes.[5]

-

Ligand Synthesis: It serves as a reactant for preparing Schiff base metal complexes, which can be used as ligands in asymmetric synthesis.[5]

-

Pharmaceutical Synthesis: It is a key precursor for various drugs. For example, it reacts with substituted benzoic acids to form compounds like Raclopride and Remoxypride.[3] The pyrrolidine moiety is present in over 20 FDA-approved drugs.[4]

Experimental Protocols

While specific, detailed experimental procedures for property determination were not available in the cited literature, this section outlines the general methodologies for synthesis and characterization.

Synthesis Protocols

Several synthetic routes to this compound have been established. A common industrial method involves the functionalization of a pre-existing pyrrolidine ring.

1. Reductive Amination of Pyrrolidin-2-one: This two-step process is a frequently cited method for synthesizing the target compound.[2]

-

Step 1: Grignard Reaction: Pyrrolidin-2-one is treated with a Grignard reagent like methylmagnesium bromide to form the intermediate, 2-(hydroxymethyl)pyrrolidine.[2]

-

Step 2: Reductive Amination: The intermediate undergoes catalytic hydrogenation in the presence of ammonia. This converts the hydroxyl group to the primary amine, yielding this compound.[2] The resulting free base can then be treated with HCl gas to precipitate the highly water-soluble hydrochloride salt.[2]

Caption: Workflow for the synthesis of this compound.

2. Cyclization of 1,4-Diaminobutane Derivatives: Alternative routes can employ cyclization reactions, such as the Leuckart-Wallach reaction, which involves heating 1,4-diaminobutane with formaldehyde and formic acid to generate the pyrrolidine ring.[2]

Structural Characterization Protocol

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

General Workflow for Spectroscopic Analysis:

-

Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a thin film may be prepared.

-

Data Acquisition:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[9][10]

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the primary and secondary amines and C-H stretches for the alkyl portions of the molecule.[11]

-

-

Data Interpretation: The obtained spectra are analyzed. For example, in the ¹H NMR spectrum, the number of signals, their chemical shifts, integration values, and splitting patterns are used to deduce the connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Structure Confirmation: The combined data from all spectroscopic methods are used to unequivocally confirm the structure of the synthesized compound.

Caption: Logical workflow for spectroscopic analysis.

Safety and Handling

This compound is classified as a corrosive compound.[7] Proper safety precautions are essential during handling and storage.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate clothing to avoid contact with skin and eyes.[7]

-

Ventilation: Handle the compound in a well-ventilated environment, such as a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from sources of ignition and oxidizing agents.[7]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] If inhaled, move the person to fresh air.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention if irritation or other symptoms persist.[12]

References

- 1. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride () for sale [vulcanchem.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]

- 6. biosynce.com [biosynce.com]

- 7. biosynce.com [biosynce.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. kishida.co.jp [kishida.co.jp]

Pyrrolidin-2-ylmethanamine: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold

Abstract

Pyrrolidin-2-ylmethanamine, a chiral cyclic amine, has emerged as a cornerstone in medicinal chemistry, serving as a critical building block in a multitude of clinically significant therapeutic agents. Its rigid, five-membered ring structure, coupled with the primary amine functionality, provides a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide delves into the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in the creation of drugs targeting a range of diseases. Detailed experimental protocols for its synthesis and the signaling pathways of key drugs incorporating this moiety are also presented.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design can be attributed to several key features: the saturated, non-planar ring system introduces three-dimensionality, which is crucial for specific interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The chiral center at the 2-position of this compound allows for stereospecific interactions, a critical factor in modern drug development.

Discovery and History

While a singular, definitive moment of discovery for this compound is not prominently documented in the historical scientific literature, its emergence as a key synthetic intermediate is closely tied to the advancements in the synthesis of chiral amines and their application in medicinal chemistry. Early research into the synthesis of pyrrolidine derivatives laid the groundwork for its eventual isolation and characterization. Patents from the late 1970s describe processes for the preparation of 2-aminomethyl-pyrrolidine, highlighting its utility as an intermediate for pharmacologically active compounds.[2] The true historical significance of this compound lies in its role as a fundamental building block in the development of numerous successful drugs, a testament to its value in constructing molecules with high affinity and selectivity for their biological targets.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Boiling Point | 152.9 ± 8.0 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| pKa (amine) | ~10.5 (free base) | [4] |

| CAS Number | 57734-57-3 | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| ¹H NMR (Proton NMR) |

| Due to the complexity of overlapping signals and solvent effects, precise chemical shifts can vary. However, general regions for the proton signals can be predicted. The protons on the pyrrolidine ring typically appear in the upfield region (1.5-3.5 ppm). The methylene protons adjacent to the primary amine (CH₂-NH₂) would likely resonate around 2.5-3.0 ppm, while the methine proton at the chiral center (CH) would be in a similar region. The amine protons (NH and NH₂) would appear as broad signals that can exchange with deuterium oxide. |

| ¹³C NMR (Carbon NMR) |

| The carbon atoms of the pyrrolidine ring are expected to resonate in the aliphatic region of the spectrum. The CH₂ carbons of the ring would likely appear between 25 and 50 ppm. The CH carbon at the chiral center would be expected around 50-60 ppm, and the CH₂ carbon attached to the primary amine would be in a similar range. |

| Infrared (IR) Spectroscopy |

| The IR spectrum of this compound would exhibit characteristic peaks for the amine functional groups. A broad absorption in the region of 3200-3500 cm⁻¹ would correspond to the N-H stretching vibrations of both the primary and secondary amines. The N-H bending vibrations would be observed around 1600 cm⁻¹. C-H stretching vibrations from the aliphatic ring structure would be seen just below 3000 cm⁻¹.[5][6] |

| Mass Spectrometry (MS) |

| The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring, leading to characteristic fragment ions. |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired stereochemistry and the scale of the synthesis.

Reduction of L-Proline Derivatives

A common and stereospecific method for the synthesis of (S)-pyrrolidin-2-ylmethanamine involves the reduction of L-proline.

Experimental Protocol: Reduction of L-Proline to (S)-Pyrrolidin-2-ylmethanol followed by conversion to (S)-Pyrrolidin-2-ylmethanamine

This is a two-step process. First, the carboxylic acid of L-proline is reduced to an alcohol, and then the alcohol is converted to the amine.

-

Step 1: Synthesis of (S)-Pyrrolidin-2-ylmethanol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.

-

A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol, which can be purified by distillation.

-

-

Step 2: Conversion of (S)-Pyrrolidin-2-ylmethanol to (S)-Pyrrolidin-2-ylmethanamine

-

The (S)-pyrrolidin-2-ylmethanol is converted to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

The resulting tosylate is then subjected to a nucleophilic substitution reaction with sodium azide to introduce the azide functionality.

-

Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation to yield (S)-pyrrolidin-2-ylmethanamine.

-

Synthesis from 2-Pyrrolidone

An alternative, non-stereospecific route starts from the readily available 2-pyrrolidone.

Experimental Protocol: Synthesis of 2-Aminomethyl-pyrrolidine from 2-Pyrrolidone [2]

-

N-Benzylation: 2-Pyrrolidone is reacted with a benzylating agent, such as benzyl chloride, in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like xylene to form N-benzyl-2-pyrrolidone.

-

Introduction of the Nitromethylene Group: The N-benzyl-2-pyrrolidone is then treated with a lower alkyl sulfate (e.g., dimethyl sulfate), an alkaline alcoholate, and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine.

-

Reduction: The N-benzyl-2-nitromethylene-pyrrolidine is reduced to N-benzyl-2-aminomethyl-pyrrolidine. This can be achieved via catalytic hydrogenation using Raney nickel as a catalyst.

-

Debenzylation: The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation using a palladium catalyst, to afford 2-aminomethyl-pyrrolidine. The product is then purified by distillation.

Role in Drug Development and Key Examples

The this compound scaffold is a key component in a variety of pharmaceuticals. Its structural features allow for the precise orientation of functional groups, leading to high-potency and selective drugs.

Raclopride: A Dopamine D2 Receptor Antagonist

Raclopride is a selective antagonist of the dopamine D2 receptor and has been used in research as a tool to study the dopaminergic system.[7][8]

Signaling Pathway of Dopamine D2 Receptor Antagonism by Raclopride

References

- 1. mdpi.com [mdpi.com]

- 2. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]

- 3. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride () for sale [vulcanchem.com]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Quantum Chemical Insights into Pyrrolidin-2-ylmethanamine Transition States: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical studies of transition states involving the pyrrolidin-2-ylmethanamine scaffold, a crucial component in modern drug discovery. While direct computational studies on this compound are nascent, this document synthesizes findings from structurally related pyrrolidine derivatives and proline-catalyzed reactions to provide a comprehensive overview of the theoretical approaches, key data, and mechanistic insights relevant to researchers in the field. The pyrrolidine ring's unique stereochemical and conformational properties, which are pivotal for its biological activity, are explored through the lens of computational chemistry.[1]

Theoretical Background and Computational Methodologies

Quantum chemical calculations are indispensable for elucidating reaction mechanisms and understanding the transient structures that govern chemical reactivity. For pyrrolidine-based systems, Density Functional Theory (DFT) is a widely employed method for locating and characterizing transition states.

Common Computational Protocols

The methodologies outlined below are representative of the computational studies performed on pyrrolidine derivatives and related catalytic processes.

Experimental Protocol: Transition State Optimization and Analysis

-

Initial Geometry Optimization: The ground state geometries of the reactants and products are optimized using a suitable level of theory and basis set, such as B3LYP/6-31G*.[2]

-

Transition State Search: A transition state search is initiated using methods like the Berny algorithm, starting from an estimated geometry of the transition structure.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. A genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.[2]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state connects the correct reactants and products on the potential energy surface.

-

Energy Refinement: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate energy barriers.[3]

-

Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

The following diagram illustrates a typical workflow for a computational study of a reaction mechanism.

Quantitative Data from Pyrrolidine-Related Systems

The following tables summarize representative quantitative data from computational studies on reactions involving the pyrrolidine scaffold. This data, while not specific to this compound, provides valuable benchmarks for activation energies and geometric parameters of transition states in similar chemical environments.

Activation Energies in Pyrrolidine Derivative Synthesis

The synthesis of pyrrolidine rings often involves several steps with distinct energy barriers. The table below, adapted from a study on pyrrolidinedione derivative synthesis, highlights the calculated activation energies for key reaction stages.[4]

| Reaction Stage | Catalyst/Conditions | Activation Energy (kJ/mol) | Computational Method |

| Michael Addition | - | 21.7 | DFT |

| Proton Transfer | - | 197.8 | DFT |

| Oxygen Migration | Water-assisted | 142.4 | DFT |

| Cyclization | - | 11.9 | DFT |

| Tautomerization | - | 178.4 | DFT |

Transition State Geometries in Proline-Catalyzed Aldol Reactions

Proline, a pyrrolidine-containing amino acid, is a renowned organocatalyst.[5] Its catalytic cycle proceeds through an enamine intermediate, and the stereoselectivity is determined by the transition state geometry of the C-C bond-forming step.[2][6] The following table presents hypothetical but representative geometric parameters for a chair-like transition state in a proline-catalyzed aldol reaction, based on published models.[2][7]

| Parameter | Description | Value |

| d(Cα-Cβ) | Forming C-C bond length | ~2.2 Å |

| d(O-H) | Hydrogen bond length (carbonyl O to proline COOH) | ~1.8 Å |

| ∠(N-Cα-Cβ) | Angle of nucleophilic attack | ~109° |

| Dihedral(C=C-N-Cα) | Enamine planarity | ~175° |

Mechanistic Pathways and Visualization

The catalytic role of proline and its derivatives is a cornerstone of organocatalysis, with applications in aldol, Mannich, and Michael reactions.[5][6][8] The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of proline with a carbonyl compound.[6] This enamine then acts as the nucleophile.

The diagram below illustrates the key steps in a generic proline-catalyzed reaction, highlighting the formation of the crucial enamine intermediate and the subsequent transition state leading to the product.

Application in Drug Design and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Computational chemistry plays a vital role in the early stages of drug discovery by enabling virtual screening, molecular docking, and the prediction of pharmacokinetic properties.[9][10] Understanding the transition states of reactions involving pyrrolidine derivatives can aid in the rational design of synthetic routes and the prediction of potential metabolic pathways. For instance, molecular dynamics simulations and docking studies are used to predict the binding affinity of pyrrolidine-based compounds to biological targets like acetylcholinesterase.[11]

The logical flow from identifying a target to developing a drug candidate using computational tools is depicted below.

Conclusion and Future Outlook

While the direct quantum chemical study of this compound transition states remains an area ripe for exploration, the extensive research on related pyrrolidine systems provides a robust framework for understanding their reactivity. The computational methodologies and mechanistic insights discussed herein are directly applicable to the study of this and other novel pyrrolidine derivatives. Future work should focus on applying these established theoretical protocols to this compound to elucidate its specific reaction mechanisms, transition state geometries, and energy profiles. Such studies will undoubtedly accelerate the rational design of new synthetic methodologies and the development of novel therapeutics based on this versatile scaffold. Advances in computational methods will continue to enhance the predictive power of these studies, further cementing their role in modern drug discovery.[5]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

Pyrrolidin-2-ylmethanamine stability and storage conditions

An In-Depth Technical Guide on the Stability and Storage of Pyrrolidin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Chemical Stability

This compound is generally stable under standard ambient conditions.[1] However, as a primary amine, it is susceptible to degradation under certain environmental stresses. Understanding its stability profile is crucial for the development of stable formulations and for ensuring the accuracy of experimental results.

Susceptibility to Degradation

Based on the chemistry of primary amines and related pyrrolidine compounds, this compound is likely susceptible to the following degradation pathways:

-

Oxidation: Amines are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products.

-

Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide from the air to form carbamates. This is typically a reversible process but can affect the purity and pH of the substance.

-

Light Sensitivity (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

High Temperatures (Thermolysis): Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.

-

Reaction with Aldehydes and Ketones: The primary amine group can react with aldehydes and ketones to form imines.

Forced Degradation Studies

| Stress Condition | Temperature | Duration | Expected Outcome | Potential Degradants |

| Acid Hydrolysis | 60°C | 24 hours | Likely stable | Minimal degradation expected |

| (0.1 M HCl) | ||||

| Base Hydrolysis | 60°C | 24 hours | Likely stable | Minimal degradation expected |

| (0.1 M NaOH) | ||||

| Oxidation | Room Temp. | 24 hours | Potential for degradation | Oxidized pyrrolidine derivatives, de-aminated products |

| (3% H₂O₂) | ||||

| Thermal Degradation | 80°C | 48 hours | Potential for degradation | Thermally induced rearrangement or decomposition products |

| Photostability | ICH specified | As per guidelines | Potential for degradation | Photolytic cleavage or rearrangement products |

| (Solid & Solution) |

Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound.

Recommended Storage Conditions

The following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] | To minimize thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4][5] Store under an inert atmosphere (e.g., nitrogen or argon). | To protect from atmospheric moisture and carbon dioxide. |

| Light | Protect from light.[6] | To prevent photolytic degradation. |

| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass).[3] | To prevent contamination and reaction with container material. |

Handling Precautions

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[1][4]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

-

Prevent the build-up of electrostatic charge.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection is typically used. The detection wavelength should be selected based on the UV spectrum of this compound.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]

Forced Degradation Protocol

This protocol outlines the conditions for conducting forced degradation studies.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a transparent vial and heat it in an oven at 80°C for 48 hours.

-

Maintain a control sample at room temperature.

-

After the heating period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Keep control samples protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

Visualizations

Logical Workflow for Stability Assessment

References

- 1. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Toxicological Profile of Pyrrolidin-2-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the available toxicological information for pyrrolidin-2-ylmethanamine and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Direct toxicological data for this compound is limited in publicly available literature. Therefore, this guide also includes data on structurally related compounds, such as N-methyl-2-pyrrolidone (NMP) and pyrrolidine, to provide insights into the potential toxicological profile of the pyrrolidine moiety. The toxicological properties of this compound itself may differ significantly from these related compounds.

Introduction

This compound is a primary amine featuring a pyrrolidine ring. This structural motif is present in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[1] A thorough understanding of its toxicological profile is essential for its safe handling and for the development of any potential applications in drug discovery and other fields. This guide summarizes the available data on the acute and potential chronic toxicity, genotoxicity, and local tolerance of this compound and related compounds, and provides an overview of standard experimental protocols for toxicological assessment.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (pyrrolidin-2-yl)methanamine | |

| Molecular Formula | C₅H₁₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 57734-57-3 |

Toxicological Data

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

This compound (from SDS):

| Hazard Statement | Classification |

| Flammable liquid and vapour | H226 |

| Causes severe skin burns and eye damage | H314 |

N-Methyl-2-pyrrolidone (NMP) - A Structurally Related Solvent:

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 4150 mg/kg | [6] |

| Dermal | Rat | > 5000 mg/kg | [6] |

| Inhalation (4h) | Rat | > 5.1 mg/L (aerosol) | [6] |

Skin and Eye Irritation

Based on available safety data, this compound is considered to be corrosive to the skin and eyes.[3][4][5]

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. While no specific genotoxicity data for this compound was found, a study on a complex molecule containing a pyrrolidine ring indicated that the ring could be bioactivated to form reactive iminium ion intermediates that may be responsible for genotoxicity.[7]

For the related compound NMP, it is generally not considered to have genotoxic potential in vivo.[8]

Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified. For NMP, subchronic studies in rats have shown effects on the liver and kidneys at higher doses.[9][10]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound. The related compound, NMP, has been shown to cause developmental toxicity in rats, including decreased fetal weights and delayed ossification, at maternally toxic doses.[11][12][13][14][15]

Carcinogenicity

No carcinogenicity studies for this compound were found. Long-term studies on NMP in rats did not show evidence of carcinogenicity.[16]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance. It involves a stepwise procedure using a limited number of animals.

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.

-

Main Study: Groups of animals, typically female rats, are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][17]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[6]

-

Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[4]

Acute Oral Toxicity (OECD 420) Workflow.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance, reducing the need for animal testing.[5][18][19][20]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Test Substance Application: The test substance is applied topically to the tissue surface for a defined period (e.g., 60 minutes).[19]

-

Incubation and Rinsing: The substance is rinsed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay).[20]

-

Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[18][20]

In Vitro Skin Irritation (OECD 439) Workflow.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][21][22][23]

Methodology:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[21]

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).[21]

-

Harvesting: Cells are treated with a metaphase-arresting agent, harvested, and fixed.

-

Slide Preparation and Analysis: Chromosome preparations are stained and analyzed microscopically for structural aberrations.

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. gov.uk [gov.uk]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. scribd.com [scribd.com]

- 7. oecd.org [oecd.org]

- 8. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 9. 4-Week repeated dose oral toxicity study of N-ethyl-2-pyrrolidone in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. dermatest.com [dermatest.com]

- 20. x-cellr8.com [x-cellr8.com]

- 21. criver.com [criver.com]

- 22. fda.gov [fda.gov]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Notes: Protocol for Using Pyrrolidin-2-ylmethanamine Derivatives in Aldol Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for constructing complex molecular architectures found in natural products and pharmaceuticals. The advent of asymmetric organocatalysis has highlighted the utility of small chiral molecules, such as proline and its derivatives, to catalyze these reactions with high stereoselectivity. Pyrrolidin-2-ylmethanamine, a derivative of proline, serves as a versatile chiral building block for the synthesis of highly efficient organocatalysts. While not typically used as a standalone catalyst, its derivatives, particularly prolinamides and diamines, are powerful catalysts for asymmetric aldol condensations. These catalysts operate via an enamine mechanism, mimicking the action of Class I aldolase enzymes, and offer a green, metal-free alternative to traditional methods.

This document provides detailed protocols for the application of catalysts derived from this compound in asymmetric aldol reactions, supported by quantitative data and visual diagrams of the reaction mechanism and experimental workflow.

Catalytic Mechanism: The Enamine Pathway

The catalytic cycle for the pyrrolidine-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone donor to form an enamine. This enamine then acts as a nucleophile, attacking the aldehyde acceptor. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The chiral environment provided by the catalyst directs the facial selectivity of the attack, leading to high enantioselectivity.

Caption: General Enamine Catalytic Cycle for Aldol Reaction.

Application Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

(S)-pyrrolidine-2-carboxamides (L-prolinamides) are highly effective catalysts for direct aldol reactions, often providing superior enantioselectivity compared to L-proline itself.[1] The enhanced activity is attributed to the formation of hydrogen bonds between the amide N-H and/or a terminal hydroxyl group and the aldehyde substrate, which helps to organize the transition state.[1]

Synthesis of Catalyst: (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide

This protocol describes the synthesis of a representative prolinamide catalyst from commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine.[2]

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected prolinamide.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected prolinamide from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (e.g., 4M solution in DCM) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final catalyst, (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide.[2]

Experimental Protocol: General Aldol Reaction

The following is a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone using a prolinamide catalyst.

-

To a vial, add the aldehyde (1.0 mmol) and the ketone (which often serves as the solvent, e.g., 2 mL of neat acetone).

-

Add the prolinamide catalyst (e.g., 20 mol%).

-

Cool the mixture to the desired temperature (e.g., -25 °C) and stir vigorously.

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

Data Presentation: Performance of Prolinamide Catalysts

The table below summarizes the performance of various L-prolinamide derivatives in the asymmetric aldol reaction between different aldehydes and acetone.[1]

| Entry | Aldehyde | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 20 | -25 | 24 | 82 | >99 |

| 2 | 4-Chlorobenzaldehyde | 20 | -25 | 72 | 65 | 96 |

| 3 | Benzaldehyde | 20 | -25 | 96 | 53 | 92 |

| 4 | Isovaleraldehyde | 20 | -25 | 120 | 47 | 87 |

| 5 | Cyclohexanecarboxaldehyde | 20 | -25 | 120 | 45 | 97 |

| Data sourced from a study using catalyst 3h ((S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)prolinamide) in neat acetone.[1] |

Application Protocol 2: Intramolecular Aldol Reaction (Wieland-Miescher Ketone Synthesis)

Diamine catalysts derived from pyrrolidine are also effective. A notable example is the use of (S)-2-(pyrrolidinylmethyl)pyrrolidine in the intramolecular aldol reaction to synthesize the Wieland-Miescher ketone, a key intermediate in steroid synthesis. The use of a Brønsted acid as a co-catalyst can be crucial and may even invert the enantioselectivity.[3]

Experimental Protocol

-

Dissolve the trione starting material (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) in a suitable solvent like DMSO.

-

Add the catalyst, (S)-2-(pyrrolidinylmethyl)pyrrolidine (e.g., 10 mol%).

-

If required, add a Brønsted acid co-catalyst (e.g., TFA).

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 24-48 hours).

-